molecular formula C12H15NO3S B3039538 Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate CAS No. 1173162-51-0

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate

Cat. No.: B3039538
CAS No.: 1173162-51-0
M. Wt: 253.32
InChI Key: ZCMCSYZGDZAHMF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is an organic compound with the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol . This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. It is typically found as a white to pale yellow solid or a colorless to pale yellow oily liquid[2][2]. The compound is soluble in organic solvents such as alcohols and ketones[2][2].

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate involves the reaction of 4-methylpent-2-enal with thiazole-4-carboxylic acid ethyl ester[2][2]. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation[2][2].

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an important intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmacological agent with antimicrobial and anti-inflammatory properties.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its unique aromatic properties[][2].

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Ethyl 2-fluorothiazole-4-carboxylate
  • Ethyl 2-methylthiazole-4-carboxylate
  • Ethyl 2-bromothiazole-4-carboxylate

Comparison: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is unique due to its specific substituents on the thiazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

ethyl 2-[(E)-4-methylpent-2-enoyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMCSYZGDZAHMF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(=O)C=CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)C(=O)/C=C/C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Reactant of Route 4
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Reactant of Route 5
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Reactant of Route 6
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.